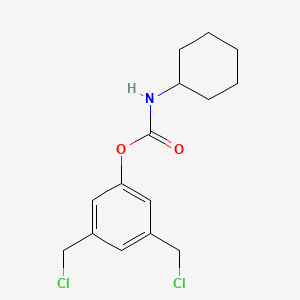
Methyl tetradec-3-en-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tetradec-3-en-5-ynoate is an organic compound with the molecular formula C15H24O2 It is a methyl ester derivative of tetradec-3-en-5-ynoic acid This compound is notable for its unique structure, which includes both an alkene and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl tetradec-3-en-5-ynoate can be synthesized through a series of organic reactions. One common method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl tetradec-3-en-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions, particularly hydrogenation, can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lindlar catalyst for partial hydrogenation, or palladium on carbon (Pd/C) for complete hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkenes, alkanes.
Substitution: Amides, alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl tetradec-3-en-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl tetradec-3-en-5-ynoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular enzymes or receptors, modulating biochemical pathways. The presence of both alkene and alkyne groups allows it to participate in diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Methyl tetradec-5-ynoate: Similar structure but lacks the alkene group.
Methyl tetradec-2E,4,5-trienoate: Contains multiple double bonds, used as a sex pheromone in certain insects.
Methyl (Z)-tetradec-5-enoate: Another related ester with a different position of the double bond.
Uniqueness: Methyl tetradec-3-en-5-ynoate is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
25091-20-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
methyl tetradec-3-en-5-ynoate |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3 |
Clave InChI |
JLKFZNYQOBNAIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
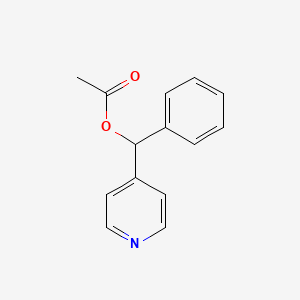
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
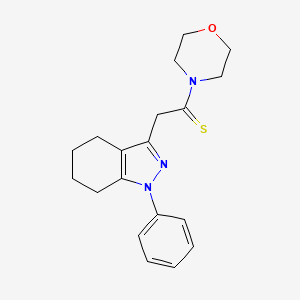
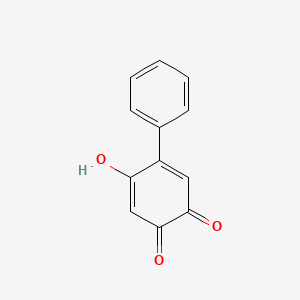
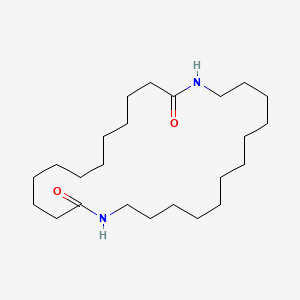
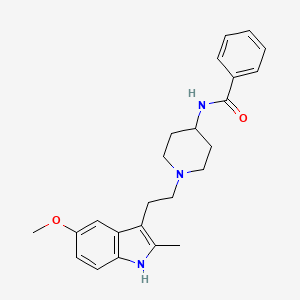
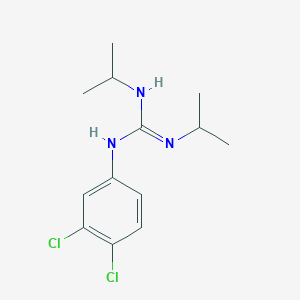
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
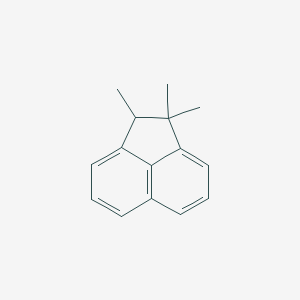
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
